2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Catalog No.
S6877567
CAS No.
106185-75-5
M.F
C14H24O
M. Wt
208.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-...

CAS Number

106185-75-5

Product Name

2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

IUPAC Name

(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+

InChI Key

KHQDWCKZXLWDNM-KPKJPENVSA-N

SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO

Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO

Isomeric SMILES

CC/C(=C\CC1CC=C(C1(C)C)C)/CO

2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, also known by various synonyms such as Sandacanol and Bacdanol, is a chemical compound characterized by its complex structure and unique properties. It is primarily a mixture of (E)- and (Z)-isomers and appears as a pale yellow liquid with a strong sandalwood odor, accompanied by a slight rose nuance . The compound has the molecular formula C₁₄H₂₄O and is known for its applications in perfumery and cosmetics due to its aromatic qualities .

The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the hydrogenation of its corresponding aldehyde precursor. For instance, the compound can be produced from 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-al through hydrogenation in the presence of a ruthenium-phosphine complex catalyst, an amine, and a base . The reaction conditions often include stirring under hydrogen pressure at controlled temperatures to ensure optimal yield and selectivity.

Research indicates that 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol exhibits biological activity that may include potential toxicity to aquatic life. It has been classified as very toxic to aquatic organisms with long-lasting effects . Additionally, it can cause serious eye irritation and skin irritation upon contact .

The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol can be achieved through several methods:

  • Hydrogenation: The primary method involves the hydrogenation of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-al using catalysts such as ruthenium complexes in the presence of bases .
  • Starting Materials: The synthesis can start from α-campholenaldehyde and butanal, where the aldehyde is partially hydrogenated to yield the desired alcohol .
  • Reaction Conditions: Typical conditions include nitrogen atmosphere, controlled temperature (often around 60°C), and the use of sodium borohydride as a reducing agent in some protocols .

Due to its distinctive scent profile, 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is widely used in:

  • Perfumery: As a fragrance component in perfumes and colognes.
  • Cosmetics: Incorporated into various cosmetic products for its aromatic properties.
  • Detergents: Utilized in formulations for soaps and detergents to enhance fragrance .

Several compounds share structural similarities with 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Sandalwood OilComplex mixtureNatural extract known for its calming aroma; used extensively in aromatherapy.
4-(2,2,3-trimethylcyclopentene)butanolsRelated structureVariants may have different saturation levels affecting odor profile.
CamphorMonoterpene ketoneKnown for medicinal properties; distinctively different aroma profile compared to sandalwood notes.

The unique aspect of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-o is its specific combination of floral and woody notes that make it particularly valuable in fragrance applications compared to other similar compounds.

Physical Description

Liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

208.182715385 g/mol

Monoisotopic Mass

208.182715385 g/mol

Heavy Atom Count

15

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in Manufacturing of Fragrance formulations (Compounds)
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: ACTIVE

Dates

Modify: 2023-11-23

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